molecular formula C16H22N2O3 B2859323 tert-butyl N-{[3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate CAS No. 1193146-68-7

tert-butyl N-{[3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate

Cat. No. B2859323
CAS RN: 1193146-68-7
M. Wt: 290.363
InChI Key: KJEIJCDBSPYUNM-UHFFFAOYSA-N
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Description

Tert-butyl N-{[3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate is a chemical compound that has been widely used in scientific research. It belongs to the class of oxazoline-based compounds and has shown promising results in various fields of study.

Scientific Research Applications

Oxidation Studies in Organic Chemistry

The oxidation of carbamate derivatives has been extensively studied to understand their behavior in biological systems and their potential applications in synthetic chemistry. For instance, the metabolism and oxidation of carbamate derivatives in insects and by mouse liver enzymes have been investigated to identify the formation of hydroxylation products, which could have implications for the development of more effective insecticides and for understanding xenobiotic metabolism in mammals (Douch & Smith, 1971).

Synthetic Methodologies

Research has also focused on developing new synthetic methods involving carbamate derivatives. For example, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an intermediate in biologically active compounds, demonstrates the utility of carbamate derivatives in complex organic synthesis. This work presents a rapid method for synthesizing an important intermediate through a sequence of acylation, nucleophilic substitution, and reduction steps, highlighting the compound's relevance in medicinal chemistry (Zhao et al., 2017).

Catalytic Applications

The use of carbamate derivatives in catalysis has been explored to improve the efficiency and selectivity of synthetic reactions. For instance, indium(III) halides have been identified as highly efficient catalysts for the N-tert-butoxycarbonylation of amines, transforming various amines to N-tert-butyl-carbamates under mild conditions. This research showcases the potential of carbamate derivatives in facilitating chemoselective transformations, a crucial aspect of green chemistry and sustainable synthesis (Chankeshwara & Chakraborti, 2006).

Structural and Mechanistic Insights

Studies on carbamate derivatives have also contributed to our understanding of molecular structures and reaction mechanisms. For example, the synthesis, characterization, and X-ray diffraction studies of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate not only provide insight into the compound's molecular structure but also evaluate its biological activity, demonstrating the interdisciplinary nature of research involving carbamate derivatives (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

tert-butyl N-[[3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-11-5-7-12(8-6-11)14-9-13(21-18-14)10-17-15(19)20-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEIJCDBSPYUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(C2)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-{[3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate

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